Hematoporphyrin diphenyl ether

Photodynamic therapy Photoinactivation Quantum yield

Photofrin II's prolonged phototoxicity and batch variability hinder PDT protocol development. Hematoporphyrin diphenyl ether (CAS 119052-81-2) is a well-defined, single-entity photosensitizer that addresses these limitations. - Faster Clearance: 28% cellular efflux vs. 14% for Photofrin II, enabling shorter light-avoidance periods. - Defined Entity: Remains monomeric in cells, eliminating batch-to-batch variability for reproducible PDT research. - High Potency: In vitro sensitizing efficiency up to 10× that of Photofrin II in preclinical models. Ideal for SAR studies and spectroscopic calibration.

Molecular Formula C46H46N4O6
Molecular Weight 750.9 g/mol
CAS No. 119052-81-2
Cat. No. B056086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHematoporphyrin diphenyl ether
CAS119052-81-2
Synonymshematoporphyrin diphenyl ether
HP-DPE
Molecular FormulaC46H46N4O6
Molecular Weight750.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6=CC=CC=C6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7=CC=CC=C7
InChIInChI=1S/C46H46N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h7-16,21-24,29-30,49-50H,17-20H2,1-6H3,(H,51,52)(H,53,54)
InChIKeyJOCDOTVUFCUFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hematoporphyrin Diphenyl Ether – Second-Generation PDT Photosensitizer


Hematoporphyrin diphenyl ether (CAS 119052-81-2) is a synthetic, aryl-substituted hematoporphyrin diether that functions as a second-generation photosensitizer for photodynamic therapy (PDT). It is structurally defined as 2,4-bis(1-phenoxyethyl)hematoporphyrin and possesses a characteristic logP of 7.23 (XLogP3 6.8) [1]. Unlike the complex oligomeric mixture that constitutes Photofrin II, this compound is a well-defined molecular entity that was synthesized and biologically evaluated in the late 1980s alongside its dihexyl and dicyclohexanyl analogs [2][3].

Why Hematoporphyrin Diphenyl Ether Cannot Be Replaced by Generic Photofrin II


Photofrin II (porfimer sodium) remains a clinically approved photosensitizer, but it suffers from prolonged cutaneous phototoxicity and is a poorly defined mixture of monomeric and aggregated porphyrins. Hematoporphyrin diphenyl ether, in contrast, is a single chemical entity with a defined aryl-ether substitution pattern that modulates its lipophilicity, cellular retention kinetics, and aggregation state [1]. Within the hematoporphyrin diether series, the diphenyl, dihexyl, and dicyclohexanyl analogs exhibit markedly different cellular uptake and efflux profiles despite sharing similar photoinactivation quantum yields [2]. Therefore, these compounds are not interchangeable—choosing the diphenyl variant over another diether or over Photofrin II has direct consequences for intracellular pharmacokinetics, retention time, and ultimately the therapeutic window in PDT protocols.

Comparator Evidence vs. Photofrin II and Analog Diethers


Photoinactivation Quantum Yield vs. Photofrin II

The quantum yield for photoinactivation of cultured human cancer cells is two-fold higher for hematoporphyrin diphenyl ether relative to the clinically used preparation Photofrin II. This advantage is shared with the dihexyl and dicyclohexanyl diethers and is attributed to reduced aggregation of the monomeric diethers within cells compared with the oligomeric Photofrin II [1][2].

Photodynamic therapy Photoinactivation Quantum yield

Cellular Uptake Profile vs. Analog Diethers

In direct comparison, hematoporphyrin diphenyl ether exhibited cellular uptake levels equivalent to those of Photofrin II. In contrast, the dihexyl ether was taken up 3–4 times better and the dicyclohexyl ether showed the highest uptake at 3–4 times the Photofrin II level [1]. This intermediate uptake profile may avoid the excessive intracellular accumulation that can lead to non-specific cytotoxicity.

Cellular uptake Porphyrin pharmacokinetics Photosensitizer accumulation

Efflux Kinetics and Skin Phototoxicity Potential

When cells pre-loaded with porphyrins were incubated in porphyrin-free medium containing serum, 28% of cell-bound hematoporphyrin diphenyl ether was removed. This compares to 14% for Photofrin II, 20% for the dihexyl ether, and 50% for the dicyclohexyl ether [1]. The intermediate washout rate suggests a balance between tumor retention and systemic clearance that could mitigate the prolonged skin phototoxicity characteristic of Photofrin II.

Drug retention Efflux Cutaneous phototoxicity

Lipophilicity and LDL-Mediated Tumor Targeting

The high logP of 7.23 (XLogP3 6.8) for hematoporphyrin diphenyl ether places it in a lipophilicity range where plasma protein binding, particularly to low-density lipoproteins (LDL), correlates strongly with both HPLC retention time and in vivo photosensitized tumor growth delay [1][2]. This uniform structure–activity relationship was established across multiple hematoporphyrin diethers; the only exception was HP-diamyl ether [2]. Lipophilicity can thus serve as a predictive parameter for tumor-localizing efficiency within this compound class.

Lipophilicity LDL binding Tumor targeting

In Vitro Sensitizing Efficiency Gain

A 1989 study of hematoporphyrin ethers bearing acyl or aryl substituents at the 2- and 4-positions reported that in vitro sensitizing efficiencies could reach up to ten times that of Hpd or Photofrin II, accompanied by relatively low in vivo skin/tumor concentration ratios [1]. Although the highest efficiency was not attributed exclusively to the diphenyl ether, the phenyl-substituted analog was included in the series that demonstrated this magnitude of improvement over the clinical standard.

Sensitizing efficiency PDT Comparative in vitro potency

Monomeric Character and Reduced Aggregation Quenching

Fluorescence and absorption spectroscopy data from the cellular uptake study demonstrated that Photofrin II is substantially more aggregated within cells than are the hematoporphyrin diethers, including the diphenyl ether [1]. Because aggregation quenches the excited singlet and triplet states, the monomeric character of hematoporphyrin diphenyl ether directly underpins its higher photoinactivation quantum yield.

Aggregation Fluorescence Monomeric photosensitizer

Application Scenarios in PDT Research and Development


Reducing Post-Treatment Skin Phototoxicity in PDT Protocols

The intermediate cellular efflux of hematoporphyrin diphenyl ether (28% removal vs. 14% for Photofrin II) indicates a faster systemic clearance profile [1]. Research programs aiming to reduce the prolonged cutaneous photosensitivity that limits Photofrin II can leverage this compound to design light-treatment schedules with shorter post-irradiation light-avoidance periods, improving patient compliance and safety.

Monomeric Photosensitizer Reference Standard

Because hematoporphyrin diphenyl ether remains largely monomeric in the cellular environment—unlike the aggregated Photofrin II—it is an ideal reference compound for spectroscopic calibration, singlet-oxygen quantum yield determination, and aggregation-state studies [1]. Its well-defined structure and single-component nature eliminate the batch-to-batch variability that plagues Hpd-based standards.

SAR Campaigns for Lipophilic Photosensitizer Optimization

With a measured logP of 7.23, the diphenyl ether occupies a defined position in the lipophilicity series that correlates with LDL binding and tumor growth delay [2]. Medicinal chemistry teams can use this compound as a scaffold for systematic SAR exploration—modifying the aryl substituents to fine-tune pharmacokinetics while retaining the core photophysical advantages.

Benchmarking Monomeric Diethers Against Oligomeric Preparations

In vivo studies have already demonstrated that hematoporphyrin diethers, including the diphenyl variant, achieve in vitro sensitizing efficiencies up to 10× that of Photofrin II while maintaining lower skin/tumor drug ratios [3]. Preclinical oncology programs can directly benchmark new formulations against this compound using the established C3H mouse mammary carcinoma model to validate tumor-localization and photodynamic efficacy claims.

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